

Application Notes and Protocols: 2-Acetoxy-2'-chlorobenzophenone in Friedel-Crafts Reactions

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Compound of Interest

Compound Name: 2-Acetoxy-2'-chlorobenzophenone

Cat. No.: B1292222

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of **2-Acetoxy-2'-chlorobenzophenone** under Friedel-Crafts conditions. The primary application highlighted is its use in the synthesis of hydroxy-chloro-benzophenone derivatives through a Lewis acid-catalyzed Fries rearrangement. These products are valuable intermediates in medicinal chemistry and drug development.

Introduction

2-Acetoxy-2'-chlorobenzophenone is a substituted aromatic ketone possessing an ester functional group. While typically Friedel-Crafts reactions are employed to introduce acyl or alkyl groups to an aromatic ring, the presence of the acetoxy group on one of the phenyl rings of the benzophenone scaffold makes this substrate susceptible to an intramolecular rearrangement in the presence of Lewis acids. This reaction, known as the Fries rearrangement, is a powerful tool for the regioselective synthesis of hydroxyaryl ketones.^{[1][2]}

Under the influence of a Lewis acid catalyst, the acetyl group from the phenolic ester migrates to the ortho or para positions of the same phenyl ring, yielding 3-acetyl-2-hydroxy-2'-chlorobenzophenone and 5-acetyl-2-hydroxy-2'-chlorobenzophenone. The regioselectivity of this rearrangement can be controlled by modifying reaction conditions such as temperature and solvent.^{[1][3]}

Application: Synthesis of Hydroxy-chloro-benzophenone Derivatives

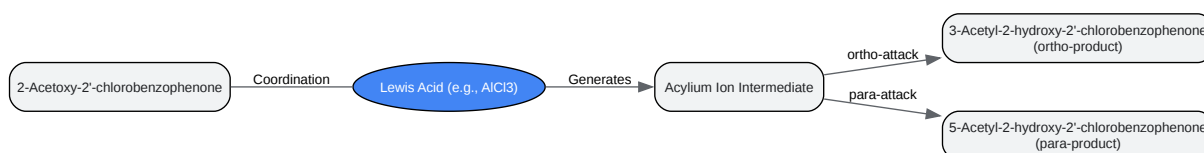
The primary application of **2-Acetoxy-2'-chlorobenzophenone** in the context of Friedel-Crafts reactions is the synthesis of functionalized hydroxy-chloro-benzophenones. These compounds are of significant interest in medicinal chemistry due to the prevalence of the benzophenone scaffold in bioactive molecules. Hydroxybenzophenones, in particular, have been investigated for their potential as antiviral and antitumor agents.^[4]

Key Advantages:

- **Direct route to functionalized phenols:** The Fries rearrangement provides a direct method to introduce an acetyl group onto the phenolic ring, which can be a precursor for further synthetic modifications.
- **Regiocontrol:** The ability to influence the formation of either the ortho or para isomer by adjusting reaction parameters offers a degree of synthetic control.^[1]
- **Access to valuable intermediates:** The resulting hydroxy-chloro-acetyl-benzophenones are versatile intermediates for the synthesis of more complex pharmaceutical compounds.

Reaction Pathway: Fries Rearrangement

The Fries rearrangement of **2-Acetoxy-2'-chlorobenzophenone** proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst coordinates to the carbonyl oxygen of the ester, facilitating the formation of an acylium ion intermediate. This electrophile then attacks the aromatic ring at the ortho or para position.



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Caption: Fries Rearrangement of **2-Acetoxy-2'-chlorobenzophenone**.

Experimental Protocols

The following protocols describe the general procedure for the Fries rearrangement of **2-Acetoxy-2'-chlorobenzophenone** to yield ortho and para substituted products.

Protocol 1: Preferential Formation of the para-Isomer (5-Acetyl-2-hydroxy-2'-chlorobenzophenone)

This protocol utilizes lower temperatures to favor the formation of the thermodynamically more stable para-isomer.

Materials:

- **2-Acetoxy-2'-chlorobenzophenone**
- Anhydrous Aluminum Chloride (AlCl_3)
- Anhydrous Dichloromethane (DCM)
- Hydrochloric Acid (1 M)
- Sodium Bicarbonate (saturated solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ethyl Acetate
- Hexane

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add **2-Acetoxy-2'-chlorobenzophenone** (1 equivalent).
- Dissolve the starting material in anhydrous DCM.

- Cool the solution to 0 °C in an ice bath.
- Slowly add anhydrous AlCl_3 (1.2 equivalents) portion-wise to the stirred solution under a nitrogen atmosphere.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
- Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to isolate the 5-Acetyl-2-hydroxy-2'-chlorobenzophenone.

Protocol 2: Preferential Formation of the ortho-Isomer (3-Acetyl-2-hydroxy-2'-chlorobenzophenone)

This protocol employs higher temperatures to favor the formation of the kinetically controlled ortho-isomer.

Materials:

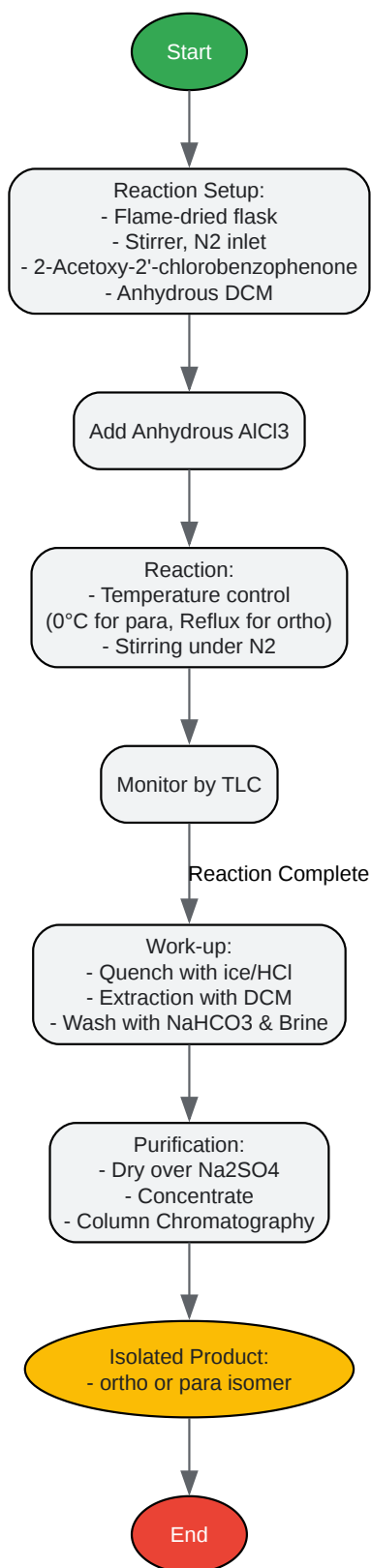
- Same as Protocol 1, with the addition of a reflux condenser.

Procedure:

- Follow steps 1 and 2 from Protocol 1.

- Slowly add anhydrous AlCl_3 (1.2 equivalents) portion-wise to the stirred solution at room temperature under a nitrogen atmosphere.
- After the addition, equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 40 °C for DCM).
- Maintain the reflux for 2-4 hours, monitoring the reaction by TLC.
- Follow steps 7-11 from Protocol 1 to work up and purify the product, isolating 3-Acetyl-2-hydroxy-2'-chlorobenzophenone.

Experimental Workflow



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Caption: General workflow for the Fries rearrangement.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the Fries rearrangement of **2-Acetoxy-2'-chlorobenzophenone**. These are representative values and may vary based on the specific experimental setup.

| Product Isomer | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|--|-------------------------|-----------------|------------------|----------|-------------------|
| 5-Acetyl-2-hydroxy-2'-chlorobenzophenone (para) | AlCl ₃ (1.2) | Dichloromethane | 0 to RT | 4 - 6 | 60 - 75 |
| 3-Acetyl-2-hydroxy-2'-chlorobenzophenone (ortho) | AlCl ₃ (1.2) | Dichloromethane | Reflux (40) | 2 - 4 | 50 - 65 |

Conclusion

The use of **2-Acetoxy-2'-chlorobenzophenone** in reactions under Friedel-Crafts conditions is primarily directed towards the synthesis of valuable hydroxy-chloro-benzophenone derivatives via the Fries rearrangement. By carefully controlling the reaction parameters, researchers can selectively synthesize either the ortho or para acetylated phenol. These products serve as important building blocks for the development of novel therapeutic agents. The provided protocols offer a starting point for the practical application of this methodology in a research and development setting.

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